![molecular formula C22H17N3O2 B14177326 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid CAS No. 332102-10-0](/img/structure/B14177326.png)
3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
The synthesis of 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
Análisis De Reacciones Químicas
3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nitrating agents.
Cycloaddition: This reaction can be facilitated by reagents such as azides or nitrile oxides.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include other quinazoline derivatives such as 3-phenylquinazolin-4(3H)-one and 6-bromo-3-(2-fluorophenyl)quinazolin-4(3H)-one. These compounds share structural similarities but differ in their substituents, which can significantly influence their biological activities and chemical reactivity. The unique structure of 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid, particularly the presence of the benzoic acid moiety, distinguishes it from other quinazoline derivatives and contributes to its specific properties and applications .
Propiedades
Número CAS |
332102-10-0 |
|---|---|
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C22H17N3O2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)25-22(24-19)23-17-9-5-8-16(13-17)21(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) |
Clave InChI |
BERSSRCVAXHRFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





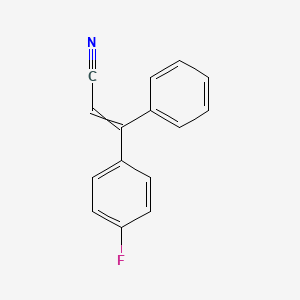
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
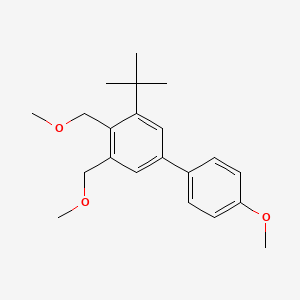
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
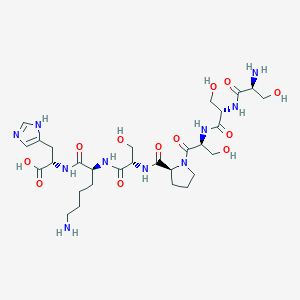
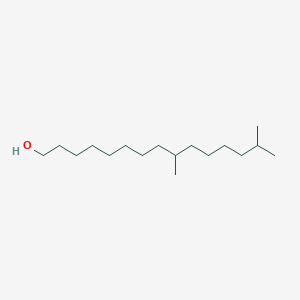
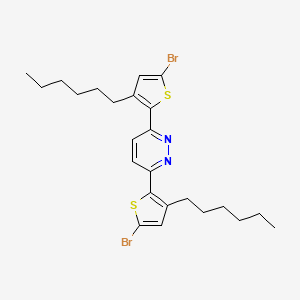
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
